molecular formula C21H25F2N3O3S B2617172 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946266-68-8

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2617172
CAS No.: 946266-68-8
M. Wt: 437.51
InChI Key: UWLXURUZUWJVDL-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic small molecule of significant interest in early-stage drug discovery and biochemical research. Its structure, featuring a benzenesulfonamide group linked to a 1-methylindoline moiety via a morpholinoethyl chain, suggests potential for high-affinity interaction with specific protein targets. Compounds with similar structural motifs, particularly the benzenesulfonamide group, are frequently investigated as potent inhibitors of various kinases and other ATP-binding proteins . The primary research value of this compound lies in its application as a chemical probe to study disease pathways, particularly in oncology. Its molecular framework is characteristic of molecules designed to modulate key signaling cascades that control cell growth and proliferation. Researchers can utilize this compound in in vitro assays to elucidate enzyme mechanisms and validate novel therapeutic targets, or in cellular studies to investigate its effects on specific disease models. The morpholino and indoline groups are common in medicinal chemistry for optimizing pharmacokinetic properties, indicating its utility in lead optimization programs. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical management.

Properties

IUPAC Name

2,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O3S/c1-25-7-6-16-12-15(2-4-19(16)25)20(26-8-10-29-11-9-26)14-24-30(27,28)21-5-3-17(22)13-18(21)23/h2-5,12-13,20,24H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLXURUZUWJVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the indolinyl intermediate: This step involves the synthesis of the 1-methylindolin-5-yl group.

    Introduction of the morpholinoethyl group: This step involves the reaction of the indolinyl intermediate with a morpholine derivative.

    Attachment of the benzenesulfonamide group: The final step involves the reaction of the intermediate with 2,4-difluorobenzenesulfonyl chloride under specific reaction conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying specific biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Omipalisib (GSK2126458)

  • Structure: 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide (differs in side chain: quinolinyl-pyridazinyl vs. indolinyl-morpholinoethyl).
  • Activity :
    • PI3Kα IC₅₀ = 0.04 nM; mTORC1/C2 app Kᵢ = 0.18/0.3 nM.
    • 100-fold more potent than dactolisib (IC₅₀ = 6 nM).
  • Selectivity : High for PI3K isoforms and mTOR but inhibits DNA-PK (IC₅₀ = 0.28 nM).
  • Limitations: Low water solubility and notable toxicity .

Compound 8h ()

  • Structure: (E)-2,4-difluoro-N-(2-methoxy-5-(4-(3-morpholino-3-oxoprop-1-en-1-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide.
  • Key Features: Incorporates a morpholino-acrylamide side chain. Synthesized with 21% yield; confirmed via NMR (δ 8.85 ppm for quinoline-H, δ 3.60–3.70 ppm for morpholine protons).

2-Fluoro-N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)Benzenesulfonamide ()

  • Structure : Differs by one fewer fluorine atom (2-fluoro vs. 2,4-difluoro).
  • Implications: Reduced fluorination may decrease electronegativity and alter binding affinity to hydrophobic kinase pockets. No activity data are provided, but structural simplification could improve solubility .

Selectivity and Toxicity Profiles

  • Omipalisib : Broad inhibition of PI3K isoforms and mTOR increases toxicity risks, limiting therapeutic utility .
  • Target Compound : The indoline moiety may confer selectivity for specific kinase conformations (e.g., cyclin-dependent kinases), but this requires experimental validation.
  • DNA-PK Inhibition : A concern for benzenesulfonamides like Omipalisib; the target compound’s structural divergence may reduce off-target effects .

Biological Activity

2,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure features a sulfonamide group, which is commonly found in various biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25F2N3O2, with a molecular weight of approximately 401.458 g/mol. The compound exhibits a unique combination of functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit spleen tyrosine kinase (Syk), which plays a crucial role in cellular signaling pathways related to immune responses and inflammation .
  • Receptor Binding : The indole nucleus present in the compound is known to bind with high affinity to multiple receptors, potentially modulating neurotransmitter systems and influencing various physiological processes.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

Biological Activity Effect Reference
Syk InhibitionReduced inflammation
Receptor AffinityHigh binding affinity
Antiproliferative EffectsInhibition of cancer cell growth

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Inflammation Models : In vitro studies demonstrated that compounds with similar structures significantly reduced pro-inflammatory cytokine production in macrophages, suggesting potential anti-inflammatory properties.
  • Cancer Research : Research has indicated that related sulfonamide compounds exhibit antiproliferative effects against various cancer cell lines. For instance, one study showed that a structurally related compound inhibited the proliferation of breast cancer cells by inducing apoptosis .
  • Neuropharmacology : The binding affinity of indole-based compounds to serotonin receptors has been explored, indicating potential applications in treating mood disorders and anxiety .

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